Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
Description
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate is a benzoate ester derivative featuring a 3-amino group and a 4-(4-methylpiperidin-1-yl) substituent on the aromatic ring. The piperidine moiety introduces steric and electronic effects that influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-7-16(8-6-10)13-4-3-11(9-12(13)15)14(17)18-2/h3-4,9-10H,5-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZAQKMDOJJJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Methylpiperidinyl Group: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the ester is replaced by the 4-methylpiperidin-1-yl group. This can be achieved using 4-methylpiperidine and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Different ester or amide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
Recent studies have highlighted the efficacy of compounds similar to methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate as inhibitors of viral entry. For instance, derivatives of 4-(aminomethyl)benzamide have shown significant antiviral activity against Ebola and Marburg viruses, suggesting that modifications to the piperidine structure can enhance biological activity against viral pathogens .
Cancer Therapeutics:
The compound's structural features make it a candidate for developing small-molecule inhibitors targeting various cancers. Research indicates that piperidine-based compounds can inhibit protein kinases involved in oncogenesis, such as Janus Kinase 3 (JAK3), which plays a critical role in several malignancies . The ability to modulate kinase activity positions this compound as a potential therapeutic agent for cancer treatment.
Neuropharmacology:
The piperidine moiety is often associated with neuroactive compounds. Research into similar structures has shown promise in treating neurological disorders by modulating neurotransmitter systems. For example, compounds with piperidine rings have been explored for their effects on dopamine receptors, which are crucial in conditions like schizophrenia and Parkinson's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have demonstrated that variations in substituents on the piperidine ring and benzoate group can significantly affect binding affinity and biological activity.
Table 1: Structure-Activity Relationships of Piperidine Derivatives
| Compound | Substituent | Biological Activity | Binding Affinity (nM) |
|---|---|---|---|
| A | Methyl | Antiviral | <10 |
| B | Ethyl | Anticancer | 20 |
| C | Hydroxyl | Neuroactive | 15 |
This table illustrates the impact of different substituents on the biological activity and binding affinity of related piperidine compounds.
Case Studies and Experimental Findings
Ebola Virus Inhibition:
In a study involving a series of 4-(aminomethyl)benzamide derivatives, one compound exhibited an EC50 value of less than 10 μM against Ebola virus, indicating strong antiviral properties . This suggests that structural modifications akin to those found in this compound could yield potent antiviral agents.
Antitumor Activity:
In vivo studies have demonstrated that certain piperidine derivatives can achieve significant tumor regression in xenograft models. For instance, compound BM-957 showed rapid tumor regression at well-tolerated doses, showcasing the therapeutic potential of piperidine-containing compounds in oncology .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the methylpiperidinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Trends :
- Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring) offers conformational flexibility, whereas piperazine (containing two nitrogen atoms) enables stronger intermolecular interactions .
- Amino Group Positioning: The 3-amino group in all analogues facilitates hydrogen bonding, critical for molecular recognition in drug design .
Comparison with Analogues :
- Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate may require copper-catalyzed azide-alkyne cycloaddition for triazole incorporation .
- Ethylamino derivatives (e.g., Methyl 3-amino-4-(ethylamino)benzoate) are synthesized via alkylation of the amino group .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends in alkyl benzoates suggest:
- Solubility: Piperidine and amino groups enhance water solubility compared to non-polar alkyl chains (e.g., methyl or butyl benzoates) .
- Stability : Electron-donating groups (e.g., -NH₂) increase oxidative stability but may reduce thermal stability compared to nitro-substituted analogues .
Biological Activity
Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with an amino group and a piperidine derivative, contributing to its pharmacological properties. The presence of the piperidine ring enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the piperidinyl group interacts with hydrophobic regions in target proteins. This dual interaction modulates the activity of various biological pathways, making it a promising candidate for therapeutic applications .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives based on the aminomethylbenzamide structure have shown significant inhibitory effects against Ebola and Marburg viruses, with effective concentrations (EC50) below 10 μM in vitro . This suggests that this compound could potentially serve as a scaffold for developing antiviral agents.
Anticancer Potential
The compound has also been explored for its anticancer properties. Research involving piperidine derivatives has demonstrated cytotoxic effects against various cancer cell lines. For example, certain piperidine-containing compounds have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This highlights the potential of this compound in cancer therapy.
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's, compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an important target for enhancing cholinergic transmission. Studies have indicated that modifications in piperidine derivatives can lead to improved brain exposure and selective inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study focusing on small molecule inhibitors for Ebola virus entry, several compounds derived from aminomethylbenzamide showed promising results. One compound demonstrated significant antiviral activity against both EBOV and MARV pseudovirions in Vero cells, indicating that structural modifications could enhance efficacy against viral infections .
Case Study: Anticancer Activity
A recent investigation into piperidine derivatives revealed that certain compounds exhibited potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that this compound could be optimized further for therapeutic use against malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
